2-(3,5-Difluorobenzoyl)-6-methylpyridine
Overview
Description
3,5-Difluorobenzoyl Chloride is a chemical compound with the molecular formula C7H3ClF2O . It’s a colorless to light yellow clear liquid .
Synthesis Analysis
3,5-Difluorobenzoyl Chloride can be synthesized from commercially available 4-chloro-3,5-difluorobenzonitrile . The reaction sequence involves nitration, selective reduction, diazotisation, and chlorination .Molecular Structure Analysis
The molecular weight of 3,5-Difluorobenzoyl Chloride is 176.55 g/mol . The monoisotopic mass is 175.984055 Da .Physical and Chemical Properties Analysis
3,5-Difluorobenzoyl Chloride has a boiling point of 173-175°C and a density of 1.5 . Its refractive index is 1.5031 (lit.) . It reacts with water and is moisture sensitive .Scientific Research Applications
Synthesis and Characterization
- Fluorine-containing pyrido[1,2-a]quinazolin-6-ones : Utilizes 2-aminopyridine and 2-amino-5-methylpyridine with tetrafluorobenzoyl chloride to create N,N’-diaroylpyridinium salts, which are converted into pyridoquinazolin-6-ones. These derivatives are characterized using 19F and 13C NMR spectroscopy and 2D heteronuclear HetCOR and HMBC experiments (Nosova et al., 2004).
Molecular and Crystal Structure Studies
Organic Acid–Base Salts from 2-amino-6-methylpyridine : Investigates the crystalline structures of organic acid-base salts derived from 2-amino-6-methylpyridine, providing insights into their molecular and crystal structures through techniques like FTIR, 1H NMR, 13C NMR spectroscopy, and single crystal X-ray diffraction (Thanigaimani et al., 2015).
3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one Structure Analysis : Presents an experimental and theoretical analysis of a novel phthalide derivative's structure, including X-ray diffraction, IR spectroscopy, and quantum chemical computations (Yılmaz et al., 2020).
Chemical Synthesis Approaches
Synthesis of Imidazo[1,2-a]pyridines : Discusses various strategies for synthesizing imidazopyridine, a fused bicyclic heterocycle recognized for its applications in medicinal and material science (Bagdi et al., 2015).
Conversion of 2-Aminopyridines into 5-Substituted Derivatives : Explains the process of benzotriazolylmethylation of 2-aminopyridines and the subsequent synthesis of various 5-substituted 2-aminopyridines, highlighting innovative synthesis methods (Katritzky et al., 1995).
Electrocatalytic Processes
- Electrocatalytic Carboxylation with CO2 : Explores an electrochemical procedure for carboxylating 2-amino-5-bromopyridine with CO2, demonstrating a new method with implications in sustainable chemistry (Feng et al., 2010).
Molecular Docking and Antimicrobial Studies
Synthesis of 1,3,4-Oxadiazolines with Antimicrobial Properties : Details the synthesis of novel oxadiazole derivatives from 6-methyl nicotinate and their antimicrobial and antioxidant activities, along with molecular docking studies (Shyma et al., 2013).
Inhibition Studies on Carbonic Anhydrase Isoenzymes : Investigates a novel amino salicylato salt and its Cu(II) complex for their inhibitory effects on human carbonic anhydrase isoenzymes, demonstrating potential medicinal applications (Yenikaya et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
(3,5-difluorophenyl)-(6-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-3-2-4-12(16-8)13(17)9-5-10(14)7-11(15)6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXUVYVQJPYZNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001222322 | |
Record name | (3,5-Difluorophenyl)(6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001222322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-65-3 | |
Record name | (3,5-Difluorophenyl)(6-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Difluorophenyl)(6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001222322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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